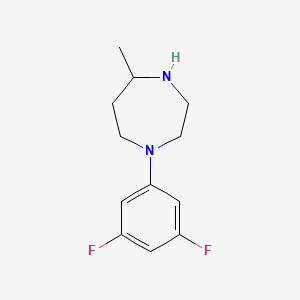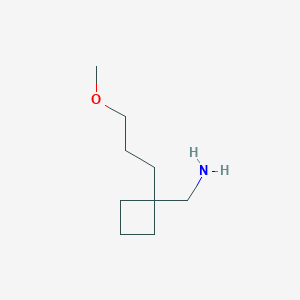
Methyl 2-(isopropylamino)-3-(2-methyl-1h-imidazol-1-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(isopropylamino)-3-(2-methyl-1h-imidazol-1-yl)propanoate is a complex organic compound that features both an imidazole ring and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(isopropylamino)-3-(2-methyl-1h-imidazol-1-yl)propanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the alkylation of 2-methylimidazole with an appropriate alkyl halide, followed by the introduction of the isopropylamino group through nucleophilic substitution. The final step involves esterification to introduce the methyl ester group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(isopropylamino)-3-(2-methyl-1h-imidazol-1-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce primary or secondary amines.
Scientific Research Applications
Methyl 2-(isopropylamino)-3-(2-methyl-1h-imidazol-1-yl)propanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(isopropylamino)-3-(2-methyl-1h-imidazol-1-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can participate in hydrogen bonding and π-π interactions, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate biological pathways and produce desired effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(isopropylamino)-3-(1h-imidazol-1-yl)propanoate: Lacks the methyl group on the imidazole ring.
Ethyl 2-(isopropylamino)-3-(2-methyl-1h-imidazol-1-yl)propanoate: Has an ethyl ester instead of a methyl ester.
Methyl 2-(methylamino)-3-(2-methyl-1h-imidazol-1-yl)propanoate: Contains a methylamino group instead of an isopropylamino group.
Uniqueness
Methyl 2-(isopropylamino)-3-(2-methyl-1h-imidazol-1-yl)propanoate is unique due to the presence of both the isopropylamino group and the methyl group on the imidazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C11H19N3O2 |
|---|---|
Molecular Weight |
225.29 g/mol |
IUPAC Name |
methyl 3-(2-methylimidazol-1-yl)-2-(propan-2-ylamino)propanoate |
InChI |
InChI=1S/C11H19N3O2/c1-8(2)13-10(11(15)16-4)7-14-6-5-12-9(14)3/h5-6,8,10,13H,7H2,1-4H3 |
InChI Key |
PLMPLBFRNXCZSK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CN1CC(C(=O)OC)NC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Methyl 2,6,6-trimethyl-1-oxaspiro[2.6]nonane-2-carboxylate](/img/structure/B13639218.png)
![rac-(1R,4R)-5-[6-chloro-2-(methylsulfanyl)pyrimidin-4-yl]-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B13639222.png)


![1-{[5-(Aminocarbonyl)-2-furyl]sulfonyl}pyrrolidine-2-carboxylic acid](/img/structure/B13639247.png)

![tert-butyl N-(3-{3-iodobicyclo[1.1.1]pentan-1-yl}propyl)carbamate](/img/structure/B13639253.png)

![Imidazo[1,5-a]pyridine-3-carboxylic acid,1-(1-methylethyl)-,ethyl ester](/img/structure/B13639269.png)


